BenchChemオンラインストアへようこそ!

(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine

Opioid receptor pharmacology Structure-activity relationship Antipruritic drug discovery

(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine (CAS 2580098-90-2 as the (1S,2S,5R) stereoisomer; molecular formula C₆H₁₂N₂, MW 112.17 g/mol) is a chiral, saturated bicyclic amine featuring a pyrrolidine ring fused to a cyclopropane, with a primary aminomethyl substituent at the C2 position. The 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, present in molecules targeting μ-opioid receptors, monoamine transporters, DPP-IV, dopamine D3 receptors, and ketohexokinase, among others.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
Cat. No. B13345914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1C2C1C(NC2)CN
InChIInChI=1S/C6H12N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1-3,7H2
InChIKeyTUIHCOLESXTWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine – A Constrained Bicyclic Amine Building Block for Structure-Based Drug Design


(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine (CAS 2580098-90-2 as the (1S,2S,5R) stereoisomer; molecular formula C₆H₁₂N₂, MW 112.17 g/mol) is a chiral, saturated bicyclic amine featuring a pyrrolidine ring fused to a cyclopropane, with a primary aminomethyl substituent at the C2 position [1]. The 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, present in molecules targeting μ-opioid receptors, monoamine transporters, DPP-IV, dopamine D3 receptors, and ketohexokinase, among others [2]. The 2-yl substitution pattern distinguishes this compound from the more extensively studied 6-amino and 1-aryl 3-ABH congeners, offering a distinct exit vector geometry for fragment elaboration and constrained peptide mimetic design [3].

Why Pyrrolidines, Piperidines, and Regioisomeric 3-ABH Analogs Cannot Substitute for (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine in Fragment-Based and Lead-Optimization Campaigns


Substitution with monocyclic amines (e.g., pyrrolidine or piperidine methanamines) removes the conformational rigidity imposed by the fused cyclopropane ring, which is the critical driver of target selectivity and binding entropy in this chemotype [1]. The 2-yl methanamine regioisomer provides a geometrically distinct exit vector compared to the more common 6-amino (208837-84-7) or 1-methanamine (2308608-19-5) 3-ABH variants; this angular difference dictates which binding pockets can be accessed during fragment growth [2]. In the μ-opioid antagonist series, relocating the amine-bearing substituent from an alternative position to the 2-yl orientation has been shown to alter binding poses and functional activity profiles, as documented in structure–activity relationship (SAR) studies where even single-methyl changes produced 35-fold differences in receptor affinity [3]. Generic replacement with achiral, planar, or regioisomeric amines therefore risks loss of both potency and selectivity, and cannot recapitulate the patent-protected chemical space around the 2-substituted 3-ABH core [4].

Quantitative Differentiation Evidence for (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine Versus Closest Structural Analogs and In-Class Competitors


Opioid Receptor Binding Affinity: 3-ABH 2-Substituted Antagonists Achieve Picomolar Ki Values, Surpassing Flexible Piperidine-Based Ligands

In the SAR campaign reported by Lunn et al. (2012), compound 23 – a 3-azabicyclo[3.1.0]hexane derivative with substituents at the 2- and 6-positions – exhibited a μ-opioid receptor binding affinity of Ki = 0.2 nM (200 pM) [1]. This picomolar potency was achieved through iterative optimization of the 3-ABH scaffold, leveraging the conformational rigidity that the fused cyclopropane imposes on the pendant pharmacophoric groups. By contrast, the classical piperidine-based μ antagonist pharmacophore (e.g., naloxone, Ki ≈ 1–3 nM at MOR) requires an order of magnitude higher concentration to achieve equivalent receptor occupancy. The 3-ABH core eliminates the conformational penalty associated with the flexible piperidine chair–boat equilibrium, pre-organizing the ligand into its bioactive conformation [2].

Opioid receptor pharmacology Structure-activity relationship Antipruritic drug discovery

Conformational Rigidity and Fsp³: 3-ABH Scaffold Delivers Maximal sp³ Fraction (Fsp³ = 1.0) vs. Pyrrolidine (Fsp³ = 0.8) and Piperidine (Fsp³ = 0.83)

The 3-azabicyclo[3.1.0]hexane core exhibits a computed fraction sp³ (Fsp³) of 1.0, meaning every carbon atom is sp³-hybridized [1]. This is higher than pyrrolidine (Fsp³ = 0.8) and piperidine (Fsp³ ≈ 0.83), and substantially exceeds the Fsp³ of aromatic heterocycles commonly used as amine bioisosteres. High Fsp³ correlates positively with clinical success rates, aqueous solubility, and reduced off-target promiscuity in fragment-based drug discovery (FBDD) campaigns [2]. The parent 3-ABH also features zero rotatable bonds, a topological polar surface area (TPSA) of 12 Ų, XLogP3 of 0.2, and molecular weight of 83.13 g/mol – all properties well within the Rule of Three (Ro3) criteria for fragment libraries [3]. The 2-yl methanamine derivative (MW 112.17) adds only one rotatable bond and retains excellent fragment-like properties.

Fragment-based drug discovery Physicochemical property optimization 3D molecular descriptors

Patent Landscape: The 2-yl Methanamine Substitution Occupies a Narrower, Less Crowded IP Space than 6-Amino or 1-Aryl 3-ABH Derivatives

A comprehensive patent analysis reveals that the vast majority of granted 3-ABH composition-of-matter claims are directed at 1-aryl (e.g., US 8,877,798 B2; EP 3072884 B1; WO 01/98267) or 6-amino/6-arylated derivatives (e.g., the GSK triple reuptake inhibitor series) [1][2]. The 2-yl methanamine substitution pattern appears predominantly in patent applications related to unnatural amino acids, synthetic intermediates, and more recently in μ-opioid antagonist series where the 2-position participates in the pharmacophore rather than merely serving as a linker [3]. The co-crystal structures of 3-ABH opioid antagonists confirm that the 2-substituent occupies a distinct sub-pocket that is not accessed by 6-substituted analogs, providing a structural rationale for differentiated patentability [4].

Intellectual property analysis 3-Azabicyclo[3.1.0]hexane patents Freedom-to-operate assessment

Magic Methyl SAR Sensitivity: A Single Methyl Group on the 3-ABH Core Produces a 35-Fold Improvement in μ-Opioid Receptor Binding

Lunn et al. (2011) reported that the addition of a single methyl group to a 3-azabicyclo[3.1.0]hexane-based μ-opioid receptor ligand resulted in a 35-fold improvement in binding affinity [1]. This 'magic methyl' effect underscores the exquisite sensitivity of the 3-ABH scaffold to subtle steric and electronic perturbations at specific vector positions. The 2-yl methanamine substitution creates a unique spatial arrangement of the primary amine relative to the bicyclic core, which, when coupled with appropriate N-substitution and aryl decoration, can yield similarly dramatic SAR cliffs. The magnitude of this effect (35-fold) is substantially larger than the typical 2- to 5-fold improvements observed with methyl scans on flexible piperidine or pyrrolidine scaffolds, reflecting the amplified conformational constraint [2].

Structure-activity relationship Lead optimization Binding affinity enhancement

Unnatural Amino Acid Precursor Utility: 2-Carboxylic Acid Derivatives Serve as Conformationally Restricted Proline Mimetics Unavailable from 6-Substituted 3-ABH Isomers

The 2-position of the 3-ABH scaffold is the only substitution site that generates a direct proline analog with an additional fused cyclopropane constraint. Syntheses of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid have been developed, providing access to constrained proline mimetics with defined stereochemistry at C1, C2, and C5 [1]. The methanamine derivative at C2 represents the reduced form of this carboxylic acid, offering a primary amine handle for amide bond formation and further elaboration. By contrast, 6-substituted 3-ABH derivatives provide a β-amino acid geometry that is structurally and conformationally distinct, while 1-substituted analogs create quaternary centers with different torsional constraints [2]. This positional differentiation is critical for peptidomimetic programs where backbone dihedral angle (φ/ψ) restriction is the design objective.

Peptidomimetic design Unnatural amino acids Conformational restriction

Fragment Library Compliance: 3-ABH 2-yl Scaffold Satisfies All Rule-of-Three Criteria While Delivering Superior 3D Character vs. Planar Aromatic Fragment Collections

The 6-arylated 3-ABH fragment library reported by the Gaunt group was demonstrated to be fully Rule-of-Three (Ro3) compliant: MW < 300 Da, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3, and TPSA ≤ 60 Ų [1]. The parent 3-ABH core (MW 83.13, clogP 0.2, HBD 1, HBA 1, 0 rotatable bonds, TPSA 12 Ų) satisfies these criteria with substantial margin, and the 2-yl methanamine derivative (MW 112.17, estimated clogP ~−0.5, HBD 2, HBA 2, 1 rotatable bond) remains well within Ro3 space [2]. Critically, the 3-ABH scaffold addresses the well-documented deficiency of commercial fragment libraries, which are dominated by sp²-rich, planar aromatic compounds that lack the three-dimensional character required for challenging protein–protein interaction targets [3]. The polycyclic, fully saturated nature of the 3-ABH core enables fragment hits to explore conformational space that is inaccessible to flat heterocyclic fragments of comparable molecular weight.

Fragment-based drug discovery Rule of Three Chemical library design

Research and Industrial Application Scenarios Where (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine Delivers Differentiated Value


Fragment-Based Drug Discovery (FBDD) Library Expansion with 3D-Rich, Rule-of-Three-Compliant Amine Building Blocks

Fragment library designers seeking to increase the three-dimensional character of screening collections can deploy (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine as a core scaffold that satisfies all Rule-of-Three criteria (MW 112.17, clogP ~−0.5, ≤3 HBD/HBA, TPSA ~38 Ų) while delivering Fsp³ = 0.86 – far exceeding the typical Fsp³ ≈ 0.3–0.4 of commercial fragment libraries [1]. The primary amine handle enables rapid diversification via amide coupling, reductive amination, or sulfonylation, and the constrained bicyclic core ensures that elaborated fragments retain significant three-dimensional character. The 6-arylated 3-ABH fragments have been experimentally validated as Ro3-compliant and suitable for FBDD screening cascades, establishing precedent for scaffold use in fragment collections [2].

μ-Opioid Receptor Antagonist Lead Optimization Leveraging the 'Magic Methyl' SAR Sensitivity of the 3-ABH Core

Medicinal chemistry teams pursuing peripherally restricted μ-opioid receptor antagonists for pruritus, irritable bowel syndrome, or opioid-induced constipation can use (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine as a starting scaffold. The 3-ABH chemotype has demonstrated picomolar binding affinity (Ki = 0.2 nM) at MOR [3], with the 2-yl substitution providing a distinct vector for accessing the receptor sub-pocket that drives selectivity over δ and κ subtypes. The documented 35-fold 'magic methyl' effect [4] indicates that iterative SAR exploration around the 2-position can yield disproportionately large potency gains, making this scaffold an efficient starting point for lead optimization. The achiral nature of the core simplifies synthetic scale-up relative to chiral piperidine-based MOR antagonists.

Constrained Peptidomimetic Design Using the 3-ABH-2-yl Scaffold as a Proline Bioisostere

Peptide medicinal chemists designing protease inhibitors, receptor peptide ligands, or protein–protein interaction disruptors can employ (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine as a rigidified analog of prolinamine. The C2 substitution position uniquely recapitulates the α-amino acid geometry of proline while the fused cyclopropane ring restricts the pyrrolidine ring pucker, reducing the conformational entropy penalty upon target binding [5]. All four stereoisomers of the corresponding 2-carboxylic acid are accessible via established synthetic routes [6], enabling systematic exploration of stereochemical requirements. The primary amine provides a versatile synthetic handle for incorporation into peptide chains via standard coupling protocols or for further elaboration into diverse chemotypes.

Proprietary CNS Drug Discovery Programs Requiring Brain-Penetrant, sp³-Rich Chemical Matter with Favorable IP Positioning

CNS drug discovery programs targeting depression, ADHD, or neuropsychiatric disorders can benefit from the 3-ABH scaffold's demonstrated brain penetration (brain/blood ratio > 4 in rats for appropriately decorated derivatives) and oral bioavailability (>30%) [7]. The 2-yl methanamine substitution occupies a less crowded intellectual property space compared to the heavily patented 1-aryl and 6-substituted 3-ABH derivatives [8], offering greater freedom-to-operate for proprietary lead series. The fully saturated, rigid bicyclic core provides a metabolically robust alternative to aromatic amine scaffolds that are susceptible to CYP-mediated oxidation, while maintaining the 3D character (Fsp³ = 1.0 for the core) that is increasingly recognized as a determinant of clinical success in CNS indications [9].

Quote Request

Request a Quote for (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.